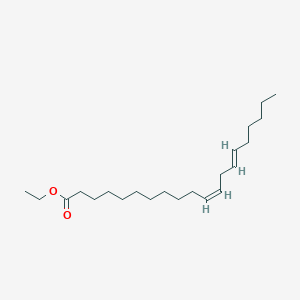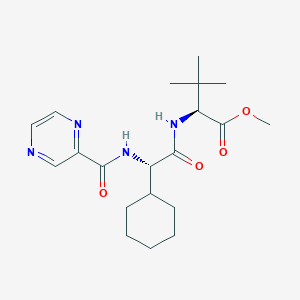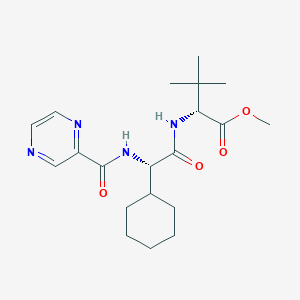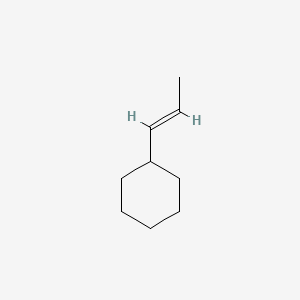![molecular formula C132H128Cl2N4P4Ru2+2 B8074906 RuCl2[(R)DMBINAP][(R,R)DPEN]](/img/structure/B8074906.png)
RuCl2[(R)DMBINAP][(R,R)DPEN]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RuCl2[®-DM-BINAP][(R,R)-DPEN] is a ruthenium-based complex that contains a bis-naphthalene phosphine ligand and a diphenylethylenediamine ligand. This compound is known for its ability to catalyze enantioselective asymmetric reductions, making it a valuable tool in organic synthesis .
Méthodes De Préparation
The synthesis of RuCl2[®-DM-BINAP][(R,R)-DPEN] involves the reaction of ruthenium chloride with the ligands ®-DM-BINAP and (R,R)-DPEN. The reaction typically takes place in a suitable solvent under controlled conditions to ensure the formation of the desired complex . Industrial production methods may involve scaling up this reaction while maintaining the necessary conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
RuCl2[®-DM-BINAP][(R,R)-DPEN] primarily undergoes enantioselective asymmetric reduction reactions. It is commonly used to reduce benzils to form chiral 1,2-diols . The reaction conditions often involve the use of hydrogen gas or other reducing agents in the presence of the ruthenium complex. The major products formed from these reactions are chiral diols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
RuCl2[®-DM-BINAP][(R,R)-DPEN] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which RuCl2[®-DM-BINAP][(R,R)-DPEN] exerts its catalytic effects involves the coordination of the ligands to the ruthenium center, creating a chiral environment that facilitates enantioselective reduction. The molecular targets are typically carbonyl compounds, which are reduced to chiral alcohols or amines through a series of steps involving the transfer of hydrogen atoms .
Comparaison Avec Des Composés Similaires
RuCl2[®-DM-BINAP][(R,R)-DPEN] is unique due to its combination of ligands, which provide a highly chiral environment for catalytic reactions. Similar compounds include:
RuCl2[®-DM-BINAP][®-DAIPEN]: This compound has a different diamine ligand but also serves as a catalyst for asymmetric reductions.
RuCl(p-cymene)[(R,R)-Ts-DPEN]: This complex uses a different phosphine ligand and is also used in enantioselective reductions.
RuCl(p-cymene)[(S,S)-Ts-DPEN]: Similar to the previous compound but with a different stereochemistry, affecting its catalytic properties.
These compounds highlight the versatility and importance of ruthenium-based catalysts in asymmetric synthesis.
Propriétés
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C52H48P2.2C14H16N2.2ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*9-32H,1-8H3;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..11..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMGDHXORMPMV-ZVGOOJHGSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H128Cl2N4P4Ru2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2167.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS,4S,6aR)-N-ethyl-2,3',9'-trioxospiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,8'-azonane]-2'-carboxamide](/img/structure/B8074823.png)



![(1R,9R)-8-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid](/img/structure/B8074863.png)


![(1R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8074875.png)


![2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride](/img/structure/B8074896.png)

![Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8074908.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB](/img/structure/B8074914.png)
